Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C21H24N4O2. This compound is known for its utility in scientific research, particularly in the fields of organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-aminopyridine with phenylboronic acid under palladium-catalyzed conditions to form the phenyl-substituted pyridine. Subsequent cyano group introduction and diazepane ring formation follow, often using reagents like cyanogen bromide and tert-butyl chloroformate.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or diazepanes.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. In biology, it is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its structural complexity makes it a valuable candidate for the synthesis of novel drugs.
Industry: In the industrial sector, tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate: A closely related compound with a similar structure but differing in the ring size.
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate: Another structurally similar compound used in similar applications.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(2,3)28-21(27)26-13-7-12-25(14-15-26)20-18(16-23)10-11-19(24-20)17-8-5-4-6-9-17/h4-6,8-11H,7,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOLAPSHEQUZLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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